molecular formula C12H14N4NaO2S B159669 Sulfamethazine sodium salt CAS No. 1981-58-4

Sulfamethazine sodium salt

Cat. No.: B159669
CAS No.: 1981-58-4
M. Wt: 301.32 g/mol
InChI Key: MNWVJNSMYXMEIX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sulfamethazine sodium, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid , a precursor to tetrahydrofolic acid (THF) . THF is essential for the production of nucleic acids and proteins in bacteria .

Mode of Action

Sulfamethazine sodium inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase . By doing so, it prevents the formation of dihydrofolic acid, thereby disrupting the production of THF . This interaction with its target results in the inhibition of bacterial growth and replication, making sulfamethazine sodium a bacteriostatic agent .

Biochemical Pathways

The primary biochemical pathway affected by sulfamethazine sodium is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, sulfamethazine sodium prevents the conversion of PABA and pteridine to dihydropteroic acid, an intermediate in the synthesis of THF . This disruption in the production of THF subsequently inhibits bacterial DNA synthesis and cell division or replication .

Result of Action

The molecular and cellular effects of sulfamethazine sodium’s action primarily involve the inhibition of bacterial growth and replication. By disrupting the synthesis of THF, an essential cofactor for the production of nucleic acids and proteins, sulfamethazine sodium effectively halts the growth and proliferation of bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sulfamethazine sodium. For instance, photolysis has been shown to be a significant process for decreasing concentrations of sulfonamides and their metabolites in various aqueous matrices . Additionally, ubiquitous water constituents such as Cl−, NO3−, SO4 2−, PO4 3−, and humic acids can impact the photolysis of sulfamethazine sodium .

Biochemical Analysis

Biochemical Properties

Sulfamethazine sodium plays a crucial role in biochemical reactions by inhibiting the enzyme dihydropteroate synthase. This enzyme is involved in the synthesis of dihydrofolic acid, a precursor to folic acid, which is necessary for bacterial growth and replication. By competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase, sulfamethazine sodium effectively blocks the production of folic acid, leading to the inhibition of bacterial growth .

Cellular Effects

Sulfamethazine sodium affects various types of cells and cellular processes. In bacterial cells, it disrupts the synthesis of nucleotides and amino acids, which are essential for DNA replication and protein synthesis. This disruption leads to the inhibition of cell division and growth. In mammalian cells, sulfamethazine sodium can cause changes in cell signaling pathways and gene expression, particularly those related to immune responses and inflammation .

Molecular Mechanism

The molecular mechanism of action of sulfamethazine sodium involves its binding to the active site of dihydropteroate synthase, preventing the enzyme from catalyzing the formation of dihydrofolic acid. This inhibition is competitive, as sulfamethazine sodium mimics the structure of PABA, the natural substrate of the enzyme. Additionally, sulfamethazine sodium can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sulfamethazine sodium can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term exposure to sulfamethazine sodium in in vitro and in vivo studies has shown that it can lead to the development of bacterial resistance, as well as alterations in cellular function and metabolism .

Dosage Effects in Animal Models

The effects of sulfamethazine sodium vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth and promotes recovery from infections. At higher doses, sulfamethazine sodium can cause toxic effects, including liver and kidney damage, as well as disruptions in normal metabolic processes. Threshold effects have been observed, where low doses have minimal impact, but higher doses lead to significant adverse effects .

Metabolic Pathways

Sulfamethazine sodium is involved in several metabolic pathways, primarily those related to folic acid synthesis. It interacts with enzymes such as dihydropteroate synthase and dihydrofolate reductase, which are crucial for the production of tetrahydrofolic acid, a cofactor in the synthesis of nucleotides and amino acids. The inhibition of these enzymes by sulfamethazine sodium leads to a decrease in metabolic flux and alterations in metabolite levels .

Transport and Distribution

Within cells and tissues, sulfamethazine sodium is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and the presence of specific transporters. Once inside the cell, sulfamethazine sodium can bind to proteins and other biomolecules, affecting its localization and accumulation. The compound is also distributed throughout the body, with higher concentrations found in the liver and kidneys .

Subcellular Localization

Sulfamethazine sodium is primarily localized in the cytoplasm of cells, where it exerts its inhibitory effects on dihydropteroate synthase. It can also be found in other subcellular compartments, such as the nucleus and mitochondria, depending on the cell type and the presence of targeting signals or post-translational modifications. The subcellular localization of sulfamethazine sodium can influence its activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfamethazine sodium salt can be synthesized through the reaction of sulfamethazine with sodium hydroxide. The reaction involves the sulfonation of the aromatic amine group in sulfamethazine, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods

In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) with ultraviolet detection and electrometric titration with sodium nitrite to assay for sulfamethazine content . The process ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Sulfamethazine sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfamethazine sodium salt is unique due to its specific molecular structure, which allows it to effectively compete with PABA and inhibit dihydropteroate synthetase. This makes it a potent antibacterial agent with a broad spectrum of action .

Properties

CAS No.

1981-58-4

Molecular Formula

C12H14N4NaO2S

Molecular Weight

301.32 g/mol

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(4,6-dimethylpyrimidin-2-yl)azanide

InChI

InChI=1S/C12H14N4O2S.Na/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h3-7H,13H2,1-2H3,(H,14,15,16);

InChI Key

MNWVJNSMYXMEIX-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C.[Na+]

SMILES

CC1=CC(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C.[Na+]

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.[Na]

1981-58-4

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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